4-(difluoromethoxy)-3-ethoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide
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Overview
Description
4-(Difluoromethoxy)-3-ethoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a difluoromethoxy group, an ethoxy group, and a pyrazolyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-ethoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through etherification reactions using ethylating agents.
Incorporation of the Pyrazolyl Group: The pyrazolyl group can be attached through coupling reactions involving pyrazole derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-ethoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogenating agents and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
4-(Difluoromethoxy)-3-ethoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(1-methyl-1H-pyrazol-5-yl)benzamide
- 2-Chloro-N-(1-methyl-1H-pyrazol-5-yl)benzamide
- 4-Bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
Uniqueness
4-(Difluoromethoxy)-3-ethoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to the presence of both difluoromethoxy and ethoxy groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H15F2N3O3 |
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Molecular Weight |
311.28 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-ethoxy-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C14H15F2N3O3/c1-3-21-11-8-9(4-5-10(11)22-14(15)16)13(20)17-12-6-7-19(2)18-12/h4-8,14H,3H2,1-2H3,(H,17,18,20) |
InChI Key |
ZZNUGENJOWORSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=NN(C=C2)C)OC(F)F |
Origin of Product |
United States |
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